3-[(Tributylstannyl)methoxy]-1-propanol
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Overview
Description
3-[(Tributylstannyl)methoxy]-1-propanol is an organotin compound with the molecular formula C16H37OSn. It is a liquid at room temperature and is primarily used in organic synthesis as a reagent. The compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tributylstannyl)methoxy]-1-propanol typically involves the reaction of tributyltin hydride with an appropriate alkyl halide. One common method is the reaction of tributyltin hydride with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation of the tributyltin hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(Tributylstannyl)methoxy]-1-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The tributyltin group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
3-[(Tributylstannyl)methoxy]-1-propanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Tributylstannyl)methoxy]-1-propanol involves the formation of carbon-carbon bonds through the tributyltin group. The tributyltin group acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions.
Comparison with Similar Compounds
Similar Compounds
3-[(Tributylstannyl)methoxy]-1-propylamine: Similar in structure but contains an amine group instead of a hydroxyl group.
3-[(Tributylstannyl)methoxy]-1-butanol: Similar but with an additional carbon in the alkyl chain.
Uniqueness
3-[(Tributylstannyl)methoxy]-1-propanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its tributyltin group is particularly useful in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
3-(tributylstannylmethoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O2.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKREWSCUGEUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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